2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[4,3-b]pyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, hydrazine, and malononitrile. This reaction is often catalyzed by nano-Al₂O₃/BF₃/Fe₃O₄ in a water/ethanol mixture under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacologically active compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- 2-amino-4-(3,4-dihydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to the presence of the diethoxyphenyl group. This group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological properties and applications.
Properties
IUPAC Name |
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-4-24-14-7-6-12(9-15(14)25-5-2)17-13(10-21)19(22)27-16-8-11(3)26-20(23)18(16)17/h6-9,17H,4-5,22H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYOEMVAKMIOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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